N-(2-methoxyphenyl)oxolan-3-amine
Description
N-(2-Methoxyphenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an amine group at the 3-position, which is further linked to a 2-methoxyphenyl group. This compound is structurally related to aromatic amines and their metabolites, which are often implicated in biochemical and toxicological pathways.
Key studies highlight its role as a reactive metabolite of carcinogens such as o-anisidine. Metabolic activation involves N-hydroxylation to form N-(2-methoxyphenyl)hydroxylamine, a precursor to genotoxic species like o-nitrosoanisole and o-aminophenol . These metabolites induce DNA damage, underscoring the compound’s significance in carcinogenesis. Hepatic microsomal enzymes, particularly CYP1A and CYP2E1, mediate its metabolism, with CYP1A driving reductive pathways to o-anisidine and CYP2E1 favoring oxidative conversion to o-aminophenol .
Properties
CAS No. |
162851-45-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
VBKUUDHFVCZSJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2CCOC2 |
Canonical SMILES |
COC1=CC=CC=C1NC2CCOC2 |
Synonyms |
N-(2'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(2-Methoxyphenyl)oxolan-3-amine and Related Compounds
Metabolic and Functional Insights
(a) This compound vs. NBOMe Series (e.g., 25I-NBOMe)
- Structural Differences : The NBOMe series (e.g., 25I-NBOMe) incorporates a benzylamine group and halogenated 2,5-dimethoxyphenyl rings, whereas this compound lacks the dimethoxy substitution and uses an oxolane ring instead of a benzyl group .
- Toxicity : NBOMe compounds exhibit extreme potency as 5-HT₂A receptor agonists, causing hallucinations, seizures, and fatalities . In contrast, this compound’s toxicity arises from metabolic activation to DNA-reactive species .
- Metabolism : NBOMe compounds are primarily metabolized by CYP2D6, while this compound relies on CYP1A and CYP2E1 .
(b) Comparison with Aromatic Amines (e.g., o-Anisidine)
- Metabolic Link : this compound is a derivative of o-anisidine, sharing its N-hydroxylation pathway. However, the oxolane ring introduces steric and electronic differences, altering metabolic stability and enzyme specificity .
- Carcinogenicity: Both compounds form genotoxic metabolites, but this compound’s oxolane moiety may influence tissue-specific uptake and adduct formation .
(c) Heterocyclic Variants (e.g., N-(2-Methoxyphenyl)pyridin-3-amine)
- Enzyme Interactions : Pyridine-containing analogs may engage different CYP isoforms due to altered electron distribution.
Research Findings and Implications
- CYP Isoform Specificity: CYP1A enzymes dominate the reduction of N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol . This dual pathway highlights metabolic competition influencing carcinogenic outcomes.
- Species Variability: Rabbit hepatic microsomes produce higher levels of o-aminophenol compared to rats, suggesting species-specific detoxification capacities .
- Therapeutic Relevance : Structural analogs like the NBOMe series are avoided in drug design due to toxicity, whereas understanding this compound’s metabolism aids in assessing risks of aromatic amine exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
